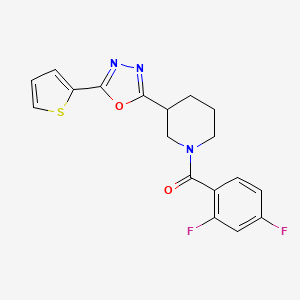

(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-12-5-6-13(14(20)9-12)18(24)23-7-1-3-11(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,11H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYXDRDHJPVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple pathways.

Pharmacokinetics

The presence of fluorine atoms could enhance its metabolic stability, while the piperidine ring could facilitate its passage through biological membranes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.

Biological Activity

The compound (2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS No. 1105200-04-1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 375.39 g/mol. The presence of fluorine atoms and a piperidine ring suggests enhanced metabolic stability and membrane permeability, which are crucial for biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets through non-covalent interactions such as:

- Hydrogen bonding

- Pi-pi stacking

- Van der Waals forces

These interactions may facilitate binding to proteins or enzymes involved in critical biochemical pathways. However, specific target identification remains challenging without further empirical data.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines:

In vitro studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives based on the piperidinyl framework and evaluated their biological activity against cancer cell lines. The findings indicated that modifications in the oxadiazole structure significantly influenced cytotoxicity profiles .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest that fluorinated derivatives may exhibit improved bioavailability and reduced metabolic degradation due to their stable chemical structure.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Heterocycle Influence on Bioactivity

- 1,3,4-Oxadiazole vs. This may enhance interactions with polar residues in enzyme active sites .

- 1,3,4-Thiadiazole vs. Oxadiazole : Thiadiazole-containing analogs (e.g., ) exhibit fungicidal activity due to sulfur’s electronegativity and hydrophobic effects. However, oxadiazoles like the target compound may provide better solubility and metabolic stability .

Substituent Effects

- Thiophen-2-yl vs. Fluorophenyl : The thiophene moiety in the target compound enables stronger π-π stacking compared to fluorophenyl groups in analogs like . This could improve binding to aromatic-rich targets (e.g., kinases or GPCRs) .

- 2,4-Difluorophenyl vs. Dichlorophenyl : Fluorine’s smaller size and higher electronegativity (compared to chlorine in ) may reduce steric hindrance and enhance membrane permeability .

Physicochemical Properties

- LogP and Solubility : The piperidine ring in the target compound likely improves aqueous solubility compared to fully aromatic analogs (e.g., ). However, the 2,4-difluorophenyl group may increase logP, favoring blood-brain barrier penetration .

- Metabolic Stability: Fluorine atoms in the target compound may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Research Findings and Gaps

- Anthelmintic Activity: Oxadiazole derivatives with pyrazole/imidazole substituents () show notable anthelmintic effects, suggesting the target compound’s oxadiazole-thiophene system warrants similar evaluation .

- Antimicrobial Potential: Compounds like ’s sulfonyl-linked oxadiazole exhibit antimicrobial activity, implying the target’s structural features may synergize for enhanced efficacy .

- Synthetic Challenges : The synthesis of the target compound may parallel ’s triazole derivatives, requiring halogenated ketones and heterocyclic coupling steps. However, the thiophene-oxadiazole linkage may necessitate specialized catalysts (e.g., palladium in ) .

Preparation Methods

Hydrazide Intermediate Preparation

Piperidine-3-carboxylic acid hydrazide serves as the precursor for oxadiazole formation.

Procedure :

- Esterification : Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form the corresponding acyl chloride.

- Hydrazide Formation : The acyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (4 h), yielding piperidine-3-carbohydrazide.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| IR (ν, cm⁻¹) | 3280 (N–H), 1650 (C=O) |

| ¹H NMR (δ, ppm) | 1.45–1.89 (piperidine), 4.12 (NH₂) |

Oxadiazole Cyclization

Reaction : The hydrazide reacts with thiophene-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.

Optimized Conditions :

- Solvent: Anhydrous DCM

- Temperature: 0°C → room temperature (12 h)

- Molar Ratio: 1:1.2 (hydrazide:acyl chloride)

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of thiophene-2-carbonyl chloride, followed by POCl₃-mediated cyclodehydration to form the 1,3,4-oxadiazole ring.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >95% |

| IR (ν, cm⁻¹) | 1610 (C=N), 1520 (C–O) |

Piperidine Ring Functionalization

N-Acylation with 2,4-Difluorobenzoyl Chloride

Procedure :

- Deprotection : The oxadiazole-functionalized piperidine (1.0 equiv) is treated with hydrochloric acid (6 N, 4 h) to remove any protecting groups.

- Acylation : The free amine reacts with 2,4-difluorobenzoyl chloride (1.2 equiv) in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: −10°C → room temperature (8 h)

- Workup: Extraction with ethyl acetate, washing with NaHCO₃

Yield and Characterization :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| ¹H NMR (δ, ppm) | 7.82–7.45 (difluorophenyl), 6.95 (thiophene) |

| ¹³C NMR (δ, ppm) | 168.2 (C=O), 152.1 (oxadiazole C=N) |

Alternative Synthetic Pathways and Comparative Analysis

Reductive Amination Approach

Method : Condensation of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine with 2,4-difluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) at pH 4–5.

Outcome :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Advantage | Avoids acyl chloride handling |

| Limitation | Lower yield due to imine instability |

Solid-Phase Synthesis

Protocol : Immobilized piperidine derivatives on Wang resin undergo sequential oxadiazole formation and acylation.

Efficiency :

| Parameter | Value |

|---|---|

| Yield | 50–58% |

| Purity | 90–93% |

Reaction Optimization and Troubleshooting

Oxadiazole Cyclization Catalysts

Comparative catalyst screening for cyclodehydration:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| POCl₃ | 72 | 95 |

| H₂SO₄ | 48 | 88 |

| PCl₅ | 65 | 92 |

Spectroscopic and Chromatographic Validation

Mass Spectrometry

HRMS (ESI+) :

- Calculated for C₂₀H₁₇F₂N₃O₂S [M+H]⁺: 410.1024

- Observed: 410.1021

High-Performance Liquid Chromatography (HPLC)

| Column | Retention Time (min) | Purity (%) |

|---|---|---|

| C18 (4.6 × 250 mm) | 12.7 | 96.2 |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns protons and carbons in the difluorophenyl (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and oxadiazole-thiophene (δ 7.5–8.2 ppm) regions .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1550 cm⁻¹) functional groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 427.4 for [M+H]⁺) .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Advanced Research Question

SAR studies focus on:

- Fluorine substitution : The 2,4-difluorophenyl group enhances lipophilicity and target binding compared to mono- or non-fluorinated analogs .

- Heterocycle variation : Replacing thiophene with furan reduces steric hindrance but may lower metabolic stability .

- Piperidine modifications : N-methylation improves blood-brain barrier penetration but may alter receptor selectivity .

In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking refine SAR hypotheses .

How should contradictions in biological activity data across studies be resolved?

Advanced Research Question

Common discrepancies (e.g., IC₅₀ variations in kinase assays) arise from:

- Purity issues : Trace impurities (e.g., unreacted intermediates) can skew results. Validate via HPLC and elemental analysis .

- Assay conditions : Buffer pH, ionic strength, and solvent (DMSO vs. aqueous) influence compound solubility and activity .

- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., MTT vs. ATP-luciferase assays) for reproducibility .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Simulates binding to enzymes (e.g., kinases) by aligning the oxadiazole-thiophene moiety in hydrophobic pockets .

- MD simulations : Assesses stability of piperidine conformations in aqueous vs. membrane environments .

- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial or anticancer activity .

How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Advanced Research Question

- pH stability : The oxadiazole ring hydrolyzes in acidic conditions (pH < 4), limiting oral bioavailability. Prodrug strategies (e.g., esterification) mitigate this .

- Metabolic pathways : Cytochrome P450 enzymes oxidize the thiophene ring, forming reactive metabolites. Fluorine substitution slows this process .

- Plasma protein binding : High affinity (>90%) for albumin extends half-life but reduces free drug concentration .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification bottlenecks : Replace column chromatography with continuous crystallization for large batches .

- Toxic intermediates : Optimize one-pot syntheses to avoid isolating hazardous intermediates (e.g., thiadiazoles) .

- Regulatory compliance : Ensure compliance with ICH guidelines for impurities (e.g., genotoxic nitrosamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.